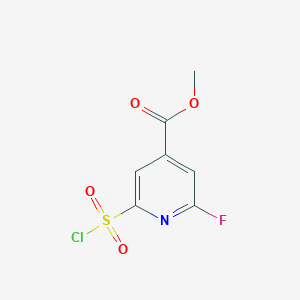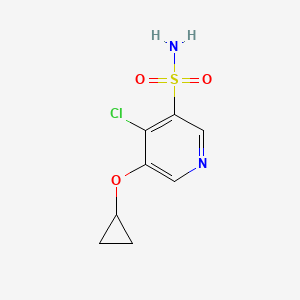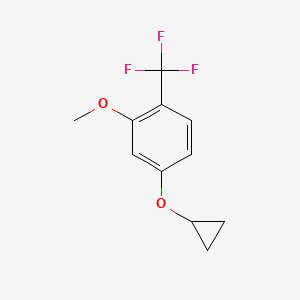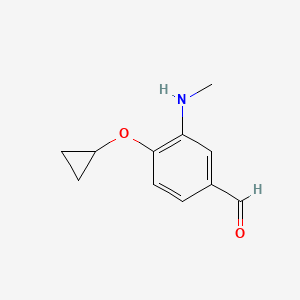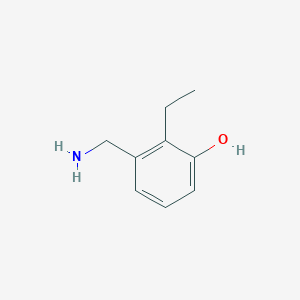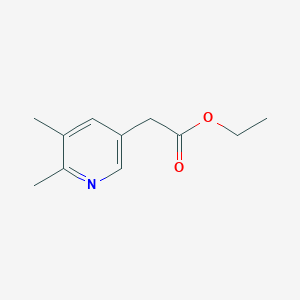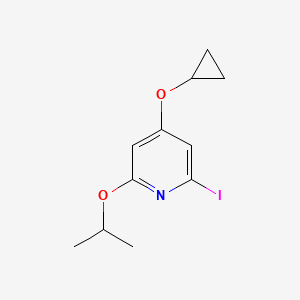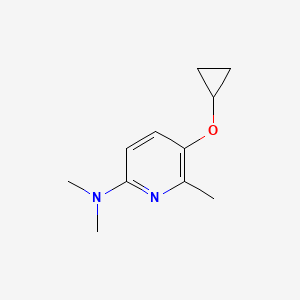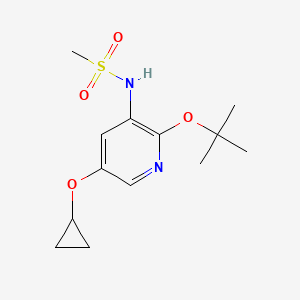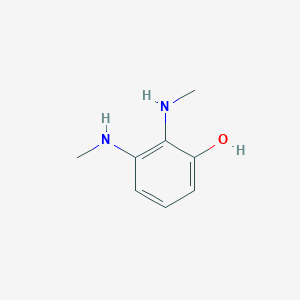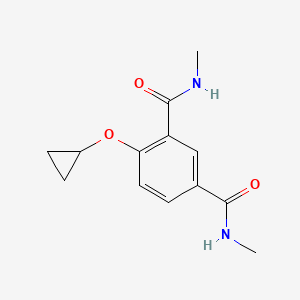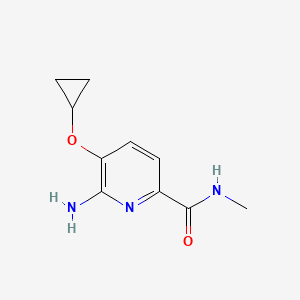![molecular formula C8H8ClNO2 B14834661 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone is an organic compound with a pyridine ring substituted with a chloromethyl group and a hydroxyl group
Métodos De Preparación
The synthesis of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide in dichloromethane . This method provides good yields under mild conditions. Industrial production methods may involve similar chloromethylation reactions, optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of new C-N or C-S bonds.
Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar compounds to 1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone include other chloromethyl-substituted pyridines and hydroxypyridines. Compared to these compounds, this compound is unique due to the specific positioning of the chloromethyl and hydroxyl groups, which can influence its reactivity and biological activity. Examples of similar compounds include 2-chloromethylpyridine and 5-hydroxypyridine.
Propiedades
Fórmula molecular |
C8H8ClNO2 |
|---|---|
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
1-[2-(chloromethyl)-5-hydroxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C8H8ClNO2/c1-5(11)7-2-6(3-9)10-4-8(7)12/h2,4,12H,3H2,1H3 |
Clave InChI |
PDCDJLSSVFXWCS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=NC(=C1)CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



